![molecular formula C13H13BrN6O B2914332 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea CAS No. 2094261-08-0](/img/structure/B2914332.png)
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been investigated for its ability to target specific signaling pathways involved in cancer and other diseases.
Wirkmechanismus
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 exerts its therapeutic effects by inhibiting several key signaling pathways involved in cancer and other diseases. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which play a critical role in tumor growth and progression. 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 also targets the VEGFR/PDGFR pathway by inhibiting the activity of these receptors, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have anti-inflammatory effects in preclinical studies of psoriasis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for specific applications. This compound is also highly selective for its target kinases, which reduces the risk of off-target effects. However, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has a short half-life in vivo, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006. One area of focus is the development of more potent and selective inhibitors of RAF kinases and other signaling pathways involved in cancer and other diseases. Another area of focus is the development of new formulations and delivery methods for 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006, such as nanoparticles and liposomes, to improve its solubility and bioavailability. Finally, future research may focus on the combination of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy in cancer treatment.
Synthesemethoden
The synthesis of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 involves several steps, including the reaction of 5-bromopyrazine-2-carboxylic acid with 2-(dimethylamino)ethylamine to form 5-bromo-2-[(dimethylamino)methyl]pyrazine. This compound is then reacted with 3-cyclopropyl-6-chloropyridazine-3-carboxylic acid to form the final product, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBYMFNFVEOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)
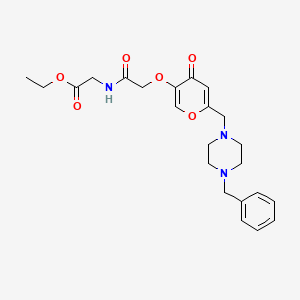
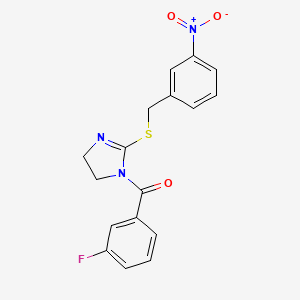
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)
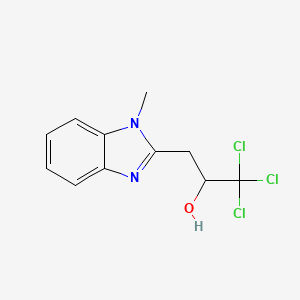
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2914256.png)
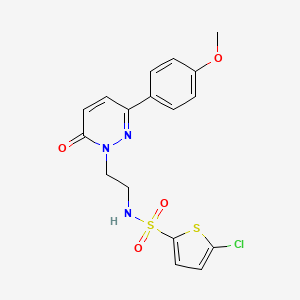
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2914258.png)
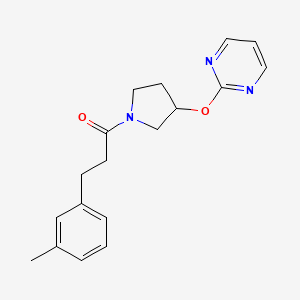
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2914261.png)

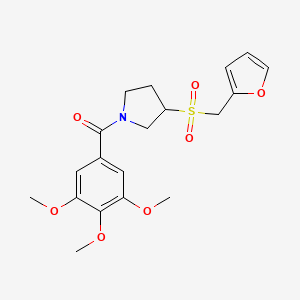
![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
